![molecular formula C20H30N4O7 B13861647 2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and carboxyl groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of protected amino acids and peptide coupling reagents to form the desired peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
化学反応の分析
Types of Reactions
2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while reduction of the carboxyl groups can produce primary alcohols.
科学的研究の応用
2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
Tyrosine: An amino acid with a similar phenyl ring structure.
Lysine: An amino acid with a similar amino group arrangement.
Glutamic Acid: An amino acid with a similar carboxyl group arrangement.
Uniqueness
What sets 2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid apart is its combination of these functional groups in a single molecule, providing a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[[2-(2,6-diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O7/c21-10-2-1-3-14(22)18(28)24-16(11-12-4-6-13(25)7-5-12)19(29)23-15(20(30)31)8-9-17(26)27/h4-7,14-16,25H,1-3,8-11,21-22H2,(H,23,29)(H,24,28)(H,26,27)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLSGAWRCZECIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)
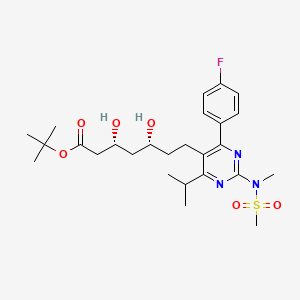
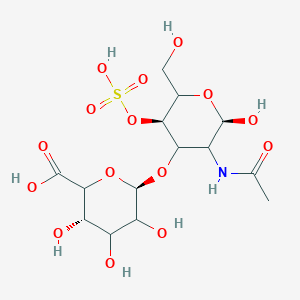
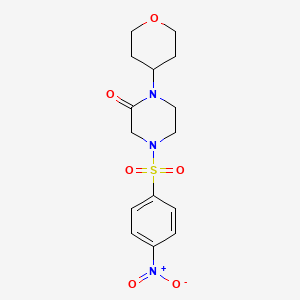
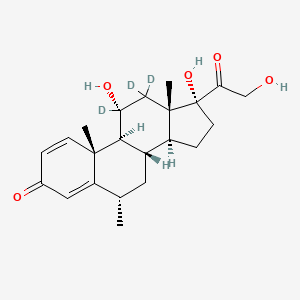
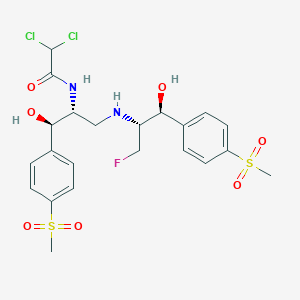
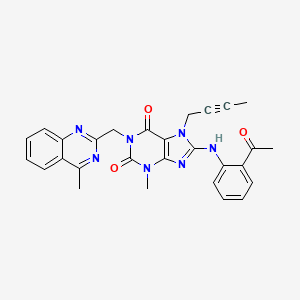
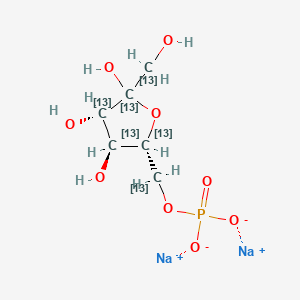
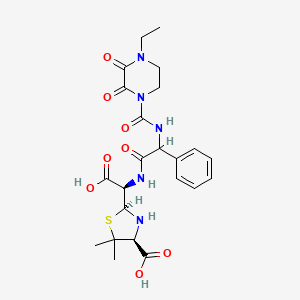
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
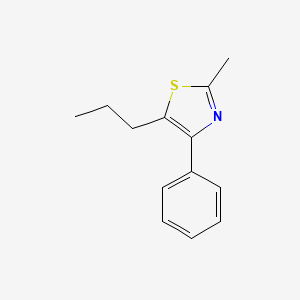
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
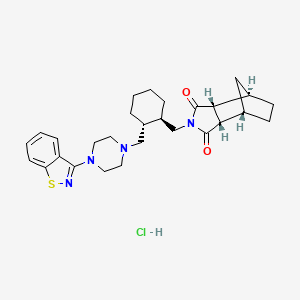
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
